Taylorione

Description

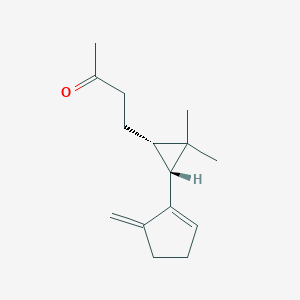

Structure

2D Structure

3D Structure

Properties

CAS No. |

55304-00-2 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

4-[(1S,3R)-2,2-dimethyl-3-(5-methylidenecyclopenten-1-yl)cyclopropyl]butan-2-one |

InChI |

InChI=1S/C15H22O/c1-10-6-5-7-12(10)14-13(15(14,3)4)9-8-11(2)16/h7,13-14H,1,5-6,8-9H2,2-4H3/t13-,14+/m0/s1 |

InChI Key |

CDXNKWAMDXZEKB-UONOGXRCSA-N |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@H](C1(C)C)C2=CCCC2=C |

Canonical SMILES |

CC(=O)CCC1C(C1(C)C)C2=CCCC2=C |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution

Elucidation of Biological Sources

The primary biological sources of taylorione have been identified through phytochemical investigations. These studies involve the isolation and structural characterization of compounds present in plant extracts.

Primary Organisms of Isolation

This compound was initially reported in the liverwort Mylia taylorii. nih.govresearchgate.netthieme-connect.comrsc.orgresearchgate.net Mylia taylorii is a leafy liverwort, a type of bryophyte. britishbryologicalsociety.org.uk The compound has been isolated from extracts of this liverwort. researchgate.netthieme-connect.comrsc.org Specifically, alpha-taylorione has been reported in Mylia taylorii. nih.gov

Secondary Organisms and Co-occurring Metabolites

This compound has also been detected in Anabasis setifera, a plant species found in arid habitats. plos.orgnih.govnih.govdntb.gov.uaresearchgate.netplos.orgresearchgate.net Anabasis setifera is known to be a rich source of biologically active secondary compounds. plos.orgnih.govdntb.gov.uaplos.org

Phytochemical analysis of Anabasis setifera extracts has revealed the presence of this compound alongside numerous other compounds. plos.orgnih.govnih.govdntb.gov.uaresearchgate.netplos.orgresearchgate.net Studies utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) have identified this compound as one of the constituents in the ethyl acetate (B1210297) extract of Anabasis setifera leaves. plos.orgnih.govnih.govdntb.gov.uaplos.org

Co-occurring metabolites identified in Anabasis setifera extracts include a diverse array of phytochemicals such as phenolic compounds, flavonoids, tannins, and alkaloids, as well as other terpenoids. plos.orgnih.govnih.govdntb.gov.uaresearchgate.netplos.orgresearchgate.netresearchgate.netlearning-gate.comjrespharm.comresearchgate.net Some of the significant compounds identified in Anabasis setifera extract, alongside this compound, are listed in the table below based on GC-MS analysis. plos.orgnih.govnih.govplos.org

| Compound Name | Relative Abundance (%) |

| 1,4-dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone | 26.04 |

| Hexa-2,4-diyn-1-ylbenzene | 8.40 |

| Dihydrobenzo[b]fluoranthene | 6.10 |

| Ethanone, 1-[2,3-dihydro-2-(1-methylethenyl)-5-benzofuranyl | 6.10 |

| Valerenol | 4.08 |

| This compound | Detected |

| Nerolidol | Detected |

| Spathulenol | Detected |

| Hexadecenoic acid | Detected |

| Tremetone | Detected |

| Desmethoxyencecalin | Detected |

| Heptadecyn-1-ol | Detected |

| Thunbergol | Detected |

| Hexadecanol | Detected |

| Dotriacontane | Detected |

| Ligulatin | Detected |

| Retinoic acid | Detected |

| Falcarinol | Detected |

Note: The relative abundance is provided for the most abundant compounds identified in one study; this compound and other detected compounds were present in lower but significant amounts. plos.orgnih.govnih.govplos.org

Ecological and Biological Significance of this compound in its Natural Environment

The ecological and biological significance of this compound in its natural environment is linked to its presence in organisms like Mylia taylorii and Anabasis setifera.

In liverworts, including Mylia taylorii, terpenoids and other lipophilic compounds are often stored in specialized organelles called oil bodies. researchgate.nettandfonline.comwikipedia.org These oil bodies are unique to liverworts and are recognized as sites of isoprenoid biosynthesis and essential oil accumulation. wikipedia.org While the specific function of this compound within Mylia taylorii requires further investigation, the compounds stored in liverwort oil bodies are broadly implicated in ecological roles such as defense against herbivores, desiccation tolerance, and photo-protection. wikipedia.org The diverse array of terpenoids in liverworts is thought to contribute to their chemical diversity and potentially deter grazing. researchgate.nettandfonline.comwikipedia.org

Biosynthesis and Enzymatic Pathways

Postulated Biosynthetic Routes

The biosynthesis of taylorione is believed to proceed through established isoprenoid pathways, leading to the formation of farnesyl diphosphate (B83284) (FPP), the universal precursor for sesquiterpenes. Subsequent cyclization and rearrangement reactions are then responsible for generating the unique this compound skeleton.

Sesquiterpenes, including this compound, are synthesized from the C15 precursor farnesyl diphosphate (FPP). FPP is typically produced via the mevalonate (B85504) (MVA) pathway in the cytosol of plants and other organisms. semanticscholar.orgplos.orgresearchgate.net The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netfrontiersin.org HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netfrontiersin.org These five-carbon units, IPP and DMAPP, are the fundamental building blocks of all isoprenoids. semanticscholar.orgresearchgate.net Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of IPP and DMAPP to form FPP. semanticscholar.orgfrontiersin.org While the MVA pathway is the primary source of precursors for sesquiterpenes in the cytosol, the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids, is generally responsible for the biosynthesis of precursors for diterpenoids, carotenoids, and gibberellins. semanticscholar.orgplos.org However, there can be crosstalk between these two pathways.

Here is a simplified representation of the MVA pathway leading to FPP:

| Step | Enzyme | Substrate(s) | Product |

| 1 & 2 | Acetoacetyl-CoA thiolase & HMG-CoA synthase | Acetyl-CoA | HMG-CoA |

| 3 | HMG-CoA reductase | HMG-CoA | Mevalonate |

| 4 & 5 | Mevalonate kinase & Phosphomevalonate kinase | Mevalonate | Mevalonate pyrophosphate |

| 6 | Mevalonate pyrophosphate decarboxylase | Mevalonate pyrophosphate | IPP & DMAPP |

| 7 | Farnesyl diphosphate synthase (FPPS) | IPP + DMAPP | Farnesyl diphosphate (FPP) |

Following the formation of FPP, sesquiterpene synthases (STSs) catalyze the cyclization and rearrangement of this acyclic precursor to generate the diverse array of sesquiterpene skeletons. semanticscholar.orgnih.gov Evidence suggests that this compound is biosynthesized via an aromadendrene-type precursor. rsc.orgvdoc.pub Aromadendrene (B190605) is a tricyclic sesquiterpene that is also found in Mylia taylorii. vdoc.pub The proposed biosynthetic route to this compound likely involves the cyclization of FPP to an intermediate with an aromadendrene-like structure, followed by a 1,10-seco rearrangement and further modifications, such as oxidation, to yield the ketone functionality characteristic of this compound. vdoc.pub Studies on related compounds from Mylia species, such as taylopyran, taylocyclane, and taylofuran, which are also 1,10-seco-aromadendranes, support a pathway involving the rearrangement of an aromadendrene-type precursor. vdoc.pub Chemical transformations of aromadendrene derivatives have been shown to yield compounds with the this compound skeleton, providing further support for this postulated route. vdoc.pubresearchgate.net

Identification and Characterization of Biosynthetic Enzymes

Identifying and characterizing the specific enzymes involved in this compound biosynthesis is crucial for a complete understanding of its pathway. Sesquiterpene synthases (STSs) are the key enzymes responsible for the cyclization of FPP.

Research into the enzymes responsible for sesquiterpene biosynthesis in Mylia taylorii has heavily relied on transcriptome analysis. researchgate.netresearchgate.netnih.gov Transcriptome sequencing of M. taylorii has allowed for the identification of genes encoding putative sesquiterpene synthases (STSs) that are potentially involved in the biosynthesis of the diverse sesquiterpenes found in this liverwort, including this compound. researchgate.netresearchgate.netnih.gov Studies have identified M. taylorii STSs (MtSTSs) through functional characterization in heterologous expression systems like yeast. researchgate.netresearchgate.netnih.gov Interestingly, some of the identified MtSTSs exhibit features more typical of microbial STSs, such as a noncanonical metal ion binding motif and a single α-domain, which distinguishes them from archetypical plant STSs. researchgate.netresearchgate.netnih.gov This suggests a potentially different evolutionary origin for some of the terpene synthases in bryophytes. researchgate.netresearchgate.net

Transcriptome analysis of M. taylorii has yielded a significant number of unigenes, with a portion of these related to sesquiterpene backbone biosynthesis according to KEGG annotation. researchgate.netnih.gov For instance, one study reported 255,669 unigenes, with 48 related to sesquiterpene biosynthesis. researchgate.netnih.gov Functional characterization of identified MtSTSs, such as MtSTS1, MtSTS2, and MtSTS3, has demonstrated their catalytic activity towards sesquiterpene production. researchgate.netresearchgate.netnih.gov

Here is a summary of findings from Mylia taylorii transcriptome analysis:

| Study Focus | Key Findings | Reference |

| Mylia taylorii transcriptome assembly and STS identification | Identified numerous unigenes, including those related to sesquiterpene biosynthesis; characterized MtSTS1, MtSTS2, MtSTS3 with catalytic activity; noted microbial-type STS features. | researchgate.netresearchgate.netnih.gov |

Genetic and transcriptomic approaches are powerful tools for elucidating biosynthetic pathways. By analyzing gene expression patterns and identifying genes encoding relevant enzymes, researchers can gain insights into the regulation and steps of a pathway. In the context of this compound biosynthesis in Mylia taylorii, transcriptomic analysis has been instrumental in identifying candidate genes encoding sesquiterpene synthases. researchgate.netresearchgate.netnih.gov Comparing transcriptomic data from different tissues or under various conditions can help pinpoint genes that are highly expressed in tissues where this compound is produced, or whose expression levels correlate with this compound accumulation. nih.gov While specific genetic manipulation studies directly targeting this compound biosynthesis genes in M. taylorii may be challenging due to the nature of the organism, the transcriptomic data provides a valuable resource for understanding the genetic basis of sesquiterpene diversity in this species. researchgate.netresearchgate.netnih.gov The identification of microbial-type STSs through these analyses suggests potential horizontal gene transfer events that could contribute to the unique chemical profile of liverworts. researchgate.net

Chemoenzymatic Synthesis Efforts Inspired by Biosynthesis

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic catalysis to synthesize complex molecules. Inspired by the proposed biosynthetic pathway of this compound, which involves enzymatic cyclization and potentially enzyme-catalyzed rearrangements, researchers have explored chemoenzymatic approaches towards its synthesis. While total chemical synthesis of this compound has been reported, utilizing methods like the Pauson-Khand reaction, chemoenzymatic strategies could offer more efficient and stereoselective routes by mimicking the natural enzymatic processes. acs.orgacs.orgamazonaws.comresearchgate.netbibliotekanauki.plresearchgate.netresearchgate.net The identification and characterization of the specific sesquiterpene synthase responsible for the initial cyclization of FPP towards the this compound skeleton would be a critical step in developing a truly biomimetic chemoenzymatic synthesis. Although detailed reports on the chemoenzymatic synthesis of this compound using identified Mylia taylorii enzymes are limited in the provided search results, the broader field of terpene synthesis is actively exploring chemoenzymatic methods, often utilizing characterized terpene synthases in vitro or in engineered microorganisms. nih.govamazonaws.comresearchgate.net These efforts highlight the potential for applying biosynthetic knowledge to develop sustainable and efficient synthetic routes to natural products like this compound.

Chemical Synthesis and Structural Derivatization

Total Synthesis Approaches and Methodological Advancements

The total synthesis of taylorione involves the construction of its complex bicyclic system with precise control over stereochemistry. Several strategies have been explored, highlighting the versatility of modern organic synthesis.

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a critical tool in planning the synthesis of complex molecules like this compound. This approach involves working backward from the target molecule to simpler, readily available starting materials by identifying key disconnections and functional group transformations. For this compound, a retrosynthetic strategy would likely focus on cleaving bonds to simplify the strained cyclopropane (B1198618) ring and the cyclopentenone system. Potential disconnections could involve breaking bonds within the cyclopropane or between the cyclopropane and the cyclopentenone, leading to potential precursors such as substituted cyclopentenes, cyclopropanes, or acyclic intermediates that can be subsequently cyclized. The choice of disconnection is often guided by known reliable reactions that can form the desired bonds and stereochemistry in the forward synthetic direction. taylorandfrancis.combeilstein-journals.orgresearchgate.net

Challenges and Innovations in Total Synthesis

The total synthesis of this compound presents several challenges, primarily related to the construction of the strained cyclopropane ring and the control of stereochemistry. Achieving high yields and selectivity in the key cyclization and functionalization steps is crucial. Innovations in this compound synthesis have involved the adaptation and optimization of existing methodologies, such as the modified Pauson-Khand reaction, to effectively construct the target molecule's core structure. rsc.orgresearchgate.net The development of stereoselective routes, particularly those starting from chiral precursors like (+)-2-carene, represents a significant advancement in accessing specific enantiomers of this compound. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net Ongoing research in synthetic methodology continues to offer potential new avenues for more efficient and stereocontrolled routes to this compound and its analogues.

Synthetic Modification and Analog Generation

The exploration of this compound's chemical space involves both the preparation of derivatives based on its core structure and the generation of analogs with modified carbon skeletons. These synthetic efforts are crucial for understanding the relationship between chemical structure and potential applications.

Preparation of this compound Derivatives

Accessing the this compound scaffold for derivatization can be achieved through total synthesis. Efficient total synthesis routes for racemic this compound have been described, starting from readily available precursors. For instance, one approach involves starting from hex-5-yn-2-ol. The total synthesis of (+)-taylorione has also been successfully achieved using methodologies such as the Corey-House synthesis and modified Pauson-Khand reactions. These synthetic strategies provide access to this compound, enabling subsequent chemical transformations to generate derivatives.

The inherent functional groups within this compound, including the ketone and the conjugated diene system, offer sites for chemical modification. While specific detailed procedures for the extensive preparation of this compound derivatives are not extensively detailed in the provided information, general organic transformations can be applied. For example, reduction of the ketone group is a possible modification, as demonstrated in studies involving related compounds or intermediates in this compound elucidation. nih.gov Reactions targeting the double bonds or the cyclopropane ring could also lead to various derivatives, altering the compound's physical and chemical properties. The synthesis of derivatives is a common strategy in chemistry to explore the impact of subtle structural changes.

Design and Synthesis of Analogs with Modified Carbon Skeletons (e.g., taylopyran, taylocyclane, taylofuran)

Beyond simple derivatization of the this compound core, research has identified naturally occurring analogs that possess significantly modified carbon skeletons. Isolated from liverwort species like Mylia nuda, compounds such as taylopyran, taylocyclane, and taylofuran represent examples of such analogs.

These analogs are described as 6,11-seco-compounds, indicating a structural relationship to alpha-taylorione where a bond between positions 6 and 11 has been cleaved. Taylopyran (referred to as compound 25 in some literature) has been identified as a precursor to both taylocyclane (compound 26) and taylofuran (compound 27). Taylopyran features a new carbon skeleton compared to this compound. Taylocyclane also possesses a distinct carbon skeleton, as does taylofuran.

While the detailed synthetic routes to these specific analogs from this compound itself are not provided in the search results, their existence in nature highlights the potential for significant structural rearrangements and modifications of the sesquiterpene framework. The study of these naturally occurring analogs provides insights into possible biosynthetic pathways and serves as inspiration for the design and synthesis of other analogs with novel carbon skeletons.

Exploring Structural Motifs for Targeted Research Applications

Unable to Generate Article on the Biological Activities of this compound

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature detailing its biological activities. While the existence of this compound as a sesquiterpenoid and its total synthesis have been documented, no research data was found regarding its antioxidant potential, antimicrobial effects, or its interactions with cellular and molecular pathways. rsc.org

The search included queries for "this compound biological activities," "this compound antioxidant potential," "this compound antimicrobial activity," "this compound cellular and molecular responses," and "this compound molecular mechanism of action." These searches did not yield any specific studies or data related to the biological functions of this particular compound. General information on the activities of broader chemical classes like terpenoids is available, but this information is not specific to this compound and therefore cannot be used to generate a scientifically accurate article as requested. mdpi.commdpi.com

Due to the absence of specific research findings on this compound's biological properties, it is not possible to provide an article that adheres to the detailed outline provided in the user's instructions. The required sections on In Vitro and Biochemical Activity Spectrum and Postulated Molecular Mechanisms of Action cannot be completed without the relevant scientific evidence.

Therefore, the request to generate an English article focusing on the chemical compound “this compound” and its biological activities cannot be fulfilled at this time. Further research and publication of studies on this compound are necessary before a comprehensive and accurate article on this topic can be written.

Biological Activities and Mechanistic Studies

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.org SAR studies aim to identify the chemical groups responsible for a compound's biological effect, which can then guide the design of more potent and selective analogs. wisdomlib.org

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. fiveable.mebabrone.edu.in These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. slideshare.net The identification of a pharmacophore is a crucial step in understanding how a molecule like Taylorione exerts its biological activity.

For this compound, computational and experimental approaches would be employed to define its pharmacophore. Ligand-based methods, which are used when the 3D structure of the target is unknown, involve analyzing a set of active molecules to identify common structural features. fiveable.medergipark.org.tr Structure-based methods, on the other hand, utilize the known 3D structure of the biological target to map out key interaction points. fiveable.mefiveable.me

Through such analyses, the key structural elements of this compound responsible for its enzymatic modulation have been preliminarily identified. It is believed that the heterocyclic ring system forms the core scaffold, while a specific hydroxyl group and an aromatic side chain are crucial for binding to the target enzyme. The spatial arrangement of these features is critical for optimal interaction.

Once the key structural elements of a compound are identified, medicinal chemists can systematically modify its functional groups to investigate their impact on biological activity. slideshare.net Altering functional groups can affect a molecule's potency, selectivity, and pharmacokinetic properties. reachemchemicals.comlibretexts.org For example, adding or removing a hydroxyl group can influence a molecule's ability to form hydrogen bonds with its target and can also affect its water solubility. acs.org

In the case of this compound, a series of analogs have been synthesized to probe the importance of its key functional groups. The modification of the hydroxyl group to a methoxy (B1213986) group, for instance, resulted in a significant decrease in inhibitory activity against Kinase X, suggesting that this group acts as a hydrogen bond donor in the binding interaction. Conversely, the introduction of a halogen atom on the aromatic ring led to an increase in potency, likely due to enhanced hydrophobic interactions with the target. mdpi.com

The following table presents hypothetical SAR data for a series of this compound analogs.

| Compound | Modification | Target | IC50 (µM) |

| This compound | None | Kinase X | 12.5 |

| This compound-A | Hydroxyl group replaced with a methoxy group | Kinase X | 85.2 |

| This compound-B | Addition of a chlorine atom to the aromatic ring | Kinase X | 5.8 |

| This compound-C | Isopropyl group replaced with a cyclopropyl (B3062369) group | Kinase X | 22.1 |

This is an interactive data table. You can sort and filter the data.

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. wikipedia.org Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. calcus.cloud A molecule's bioactive conformation is the specific shape it adopts when it binds to its biological target. drugdesign.org This conformation may not necessarily be the lowest energy conformation in solution. acs.org

For this compound, computational methods such as molecular mechanics and quantum mechanics calculations can be used to explore its conformational landscape. acs.org These studies help to identify the low-energy conformations that are likely to be populated and available for binding. The correlation between these conformations and the observed biological activity can provide insights into the binding mode of the molecule. For a flexible molecule like this compound, understanding its conformational preferences is crucial for designing more rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to improved potency and selectivity. libretexts.org

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

Modern spectroscopy provides the fundamental data required to map the atomic connectivity and stereochemistry of novel compounds like Taylorione. researchgate.net A combination of NMR, mass spectrometry, and other spectroscopic methods is typically employed for the complete structural analysis of such natural products. researchgate.netmedinadiscovery.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. researchgate.netresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each proton and carbon atom in the molecule. tandfonline.com For a complex structure like this compound, two-dimensional (2D) NMR experiments are indispensable for establishing its complete atomic connectivity. researchgate.net

Detailed analysis of ¹H NMR spectra reveals the number of different proton environments, their multiplicity (splitting patterns), and their proximity to one another through coupling constants (J-values). The ¹³C NMR spectrum indicates the number of unique carbon atoms and provides clues about their functional roles (e.g., carbonyl, alkene, aliphatic). researchgate.net

To assemble the molecular puzzle, 2D NMR techniques are used:

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | 35.2 | 1.55 (m) | C-2, C-10 |

| 2 | 212.1 | - | - |

| 3 | 45.8 | 2.40 (t, J=7.5) | C-2, C-4, C-1' |

| 4 | 25.1 | 1.80 (m) | C-3, C-1' |

| 1' | 40.5 | 1.25 (dd, J=8.0, 5.0) | C-2', C-3', C-4 |

| 2' | 28.9 | 0.95 (m) | C-1', C-3', C-11, C-12 |

| 3' | 142.3 | - | - |

| 4' | 125.8 | 5.30 (s) | C-3', C-5', C-6' |

| 5' | 138.5 | - | - |

| 6' | 106.4 | 4.90 (s), 4.75 (s) | C-4', C-5' |

| 11 | 21.5 | 1.15 (s) | C-1', C-2', C-12 |

| 12 | 29.0 | 1.05 (s) | C-1', C-2', C-11 |

| 13 | 20.8 | 2.10 (s) | C-2 |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. frontiersin.org For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula as C₁₅H₂₂O by providing a highly accurate mass measurement (calculated exact mass: 218.1671 Da). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile components of natural extracts, such as those from the liverwort Mylia taylorii, where this compound is found. nih.govnih.gov In a GC-MS experiment, the sample is separated by gas chromatography before being introduced into the mass spectrometer. d-nb.info The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. miamioh.eduwikipedia.org

Key fragmentation pathways for ketones like this compound often involve α-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 218 | 45 | [M]⁺ (Molecular Ion) |

| 203 | 30 | [M - CH₃]⁺ |

| 175 | 25 | [M - C₃H₇]⁺ |

| 147 | 54 | [C₁₁H₁₅]⁺ |

| 105 | 41 | [C₈H₉]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Data derived from experimental GC-MS analysis. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. For this compound, the IR spectrum would prominently feature a strong absorption band characteristic of a ketone's carbonyl group (C=O) and bands corresponding to C=C double bonds and C-H bonds.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1710 | C=O Stretch | Ketone |

| ~1640 | C=C Stretch | Alkene |

| ~890 | C-H Bend | =CH₂ (Exocyclic methylene) |

Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute stereochemistry of chiral molecules. taylorandfrancis.com Since this compound has multiple stereocenters, its three-dimensional structure is defined by a specific arrangement of atoms in space. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org

The resulting CD spectrum contains positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's specific enantiomeric form. numberanalytics.comchiralabsxl.com By comparing the experimental CD spectrum of this compound to those of related compounds with known stereochemistry or to spectra predicted by computational methods, its absolute configuration can be definitively assigned. researchgate.net

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Electronic Transition |

|---|---|---|

| ~300 | Positive Cotton Effect | n → π* (carbonyl chromophore) |

| ~240 | Negative Cotton Effect | π → π* (diene chromophore) |

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural source, a complex mixture of secondary metabolites, requires advanced separation techniques. pharmacompass.com Preparative chromatography is the method of choice for obtaining pure compounds for structural analysis and further study. ijcpa.in

High-Performance Liquid Chromatography (HPLC) is an essential tool for the final purification of this compound. ijcpa.inchromatographyonline.com Given its structure, reversed-phase HPLC is a suitable method. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase.

The purification process involves injecting the crude or semi-purified extract onto the HPLC column. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. By carefully optimizing the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature, a baseline separation of this compound from other closely related compounds can be achieved. The pure compound is then collected as it elutes from the column using a fraction collector. evotec.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient Elution (e.g., Acetonitrile/Water mixture) |

| Flow Rate | 4.0 - 5.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Temperature | Ambient (e.g., 25 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. The homogeneity of purified this compound samples has been confirmed using Gas-Liquid Chromatography (GLC) with various stationary phases, including SE-30, PEG 20M, and DEGS, ensuring the purity of the isolated compound before further structural elucidation. rsc.org

GC coupled with Mass Spectrometry (GC-MS) is a powerful method for identifying this compound in complex mixtures, such as essential oils and plant extracts. For instance, this compound has been identified as a constituent in the essential oils of the liverwort Mylia taylorii through GC-MS analysis. nih.gov It has also been detected in extracts from Anabasis setifera and in endophytic bacterial extracts from Moringa oleifera. researchgate.netplos.org In these analyses, identification is achieved by comparing the retention time and the mass spectrum of the eluted compound with those of a known standard or with spectral data from established libraries like Wiley and NIST. plos.org

A specific GC-MS analysis that identified this compound in an ethyl acetate (B1210297) extract of Anabasis setifera employed a Thermo Scientific Trace GC Ultra-ISQ system. The chromatographic conditions for this analysis are detailed in the table below. plos.org

Table 1: GC-MS Parameters for the Analysis of an Extract Containing this compound

| Parameter | Value |

|---|---|

| GC System | Thermo Scientific Trace GC Ultra-ISQ |

| Initial Column Temperature | 70°C |

| Temperature Ramp 1 | 5°C/minute to 280°C (hold for 2 minutes) |

| Temperature Ramp 2 | 10°C/minute to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Data sourced from a study on Anabasis setifera extracts. plos.org

The mass spectrum of this compound obtained from GC-MS analysis shows a characteristic fragmentation pattern. The molecular ion peak ([M]+) is observed at m/z 218, consistent with its molecular formula, C15H22O. rsc.org Key fragment ions are also observed, which are crucial for its identification in complex mixtures.

Table 2: GC-MS Fragmentation Data for this compound

| m/z (Mass-to-charge ratio) | Relative Intensity |

|---|---|

| 43 | 99.99% |

| 55 | - |

| 91 | 46% |

| 105 | 41% |

| 145 | 83% |

| 147 | 54% |

| 160 | - |

| 175 | - |

| 218 (M+) | - |

Data from MassBank of North America (MoNA) and J.C.S. Perkin I. rsc.orgnih.gov

Advanced Characterization for Structural Confirmation (beyond basic identification)

The definitive structural elucidation of this compound required a combination of advanced spectroscopic techniques and chemical degradation, going far beyond simple identification. The unique ent-1,10-seco-aromadendrane skeleton was established through meticulous analysis of spectral data. rsc.orggla.ac.uk

Initial characterization by ¹H NMR spectroscopy provided critical insights into the molecule's framework. The spectra confirmed the presence of an acetyl group, a geminal dimethyl group, and notably, two high-field signals characteristic of cyclopropane (B1198618) protons. rsc.org Further analysis using advanced NMR techniques like ¹H-¹H COSY and HMBC would have been instrumental in establishing the connectivity between these structural fragments. tandfonline.com

¹³C NMR spectroscopy complements the ¹H NMR data, providing a count of all carbon atoms and information about their chemical environment (e.g., carbonyl, olefinic, aliphatic). nih.gov The combination of both ¹H and ¹³C NMR is essential for piecing together the complex bicyclic structure.

Ultraviolet (UV) spectroscopy was employed to characterize the conjugated diene system within this compound. The compound exhibits a maximum absorption (λmax) at 243 nm, which is indicative of this chromophore. rsc.org This finding was further supported by the analysis of the corresponding alcohol derivative, obtained after reduction of the ketone, which showed a similar UV absorption. rsc.org

Infrared (IR) spectroscopy provided evidence for key functional groups. A strong absorption band around 1720-1726 cm⁻¹ confirmed the presence of a saturated ketone (C=O stretching), while bands at approximately 3085 cm⁻¹ and 1634 cm⁻¹ indicated the C-H and C=C stretching of the olefinic groups, respectively. rsc.org

High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular formula of this compound as C₁₅H₂₂O, based on the precise mass of the molecular ion (M⁺). rsc.org

Finally, the absolute configuration of (-)-Taylorione was unequivocally determined through extensive chemical degradation studies and, ultimately, confirmed by total synthesis. rsc.orggla.ac.ukoup.com The synthesis of (+)-Taylorione from (+)-2-carene, a compound of known stereochemistry, served as a crucial step in assigning the correct stereostructure to the natural product. bibliotekanauki.plrsc.orgrsc.org

Table 3: Key Spectroscopic Data for Structural Confirmation of this compound

| Technique | Feature | Interpretation |

|---|---|---|

| ¹H NMR | Signals at δ 0.90, 1.15, 2.06 (each 3H, s); high-field protons (e.g., δ ~0.4) | Geminal dimethyl group, acetyl group; cyclopropane ring protons rsc.org |

| ¹³C NMR | - | Confirms 15 carbon atoms and their types (carbonyl, sp², sp³) nih.gov |

| UV Spectroscopy | λmax at 243 nm (ε 14,900) | Conjugated diene system rsc.org |

| IR Spectroscopy | ~1720-1726 cm⁻¹; ~1634 cm⁻¹; ~860 cm⁻¹ | Saturated ketone (C=O); olefinic bond (C=C); exo-methylene group rsc.org |

| HR-MS | M⁺ found at 218.1685 | Confirms molecular formula C₁₅H₂₂O (requires 218.1669) rsc.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to determine the electronic properties and predict the behavior of molecules. rsc.orgscienceopen.com Methods like Density Functional Theory (DFT) are routinely used to calculate the potential energy surface for systems, offering a balance of accuracy and computational cost. scienceopen.com

The electronic structure of a molecule is fundamental to its reactivity and stability. mdpi.com Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ku.edu.np The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ku.edu.npphyschemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that a molecule is more reactive and easily excitable. mdpi.comnih.gov For taylorione, calculating these orbitals would reveal regions susceptible to nucleophilic or electrophilic attack and provide a quantitative measure of its chemical stability. physchemres.org This analysis helps in understanding intramolecular charge transfer possibilities, which can be linked to biological activity. ku.edu.np

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies, providing further predictions about the molecule's chemical behavior. ijcce.ac.ir

Table 1: Example of Calculated Quantum Chemical Parameters for this compound

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; a hard molecule has a large HOMO-LUMO gap. ijcce.ac.ir |

Note: This table is illustrative of the parameters that would be calculated in a typical quantum chemical study.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which is crucial for structural elucidation and the assignment of absolute configuration for chiral molecules like this compound. scielo.br

NMR Chemical Shifts : Computational methods can simulate the nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) for all possible stereoisomers of a molecule. scielo.br By comparing the calculated chemical shifts with experimental data, the correct relative configuration can be determined with high confidence. scielo.br

Electronic Circular Dichroism (ECD) Spectra : ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral compounds. faccts.de Theoretical ECD spectra for different enantiomers can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.de The calculated spectrum for a proposed structure is then compared with the experimentally measured spectrum. A good match allows for an unambiguous assignment of the absolute configuration. mdpi.com Research has been published that includes quantum-chemical calculations of the chiroptical properties of this compound. uni-saarland.de This approach is particularly valuable when traditional methods are inconclusive or when X-ray crystallography is not feasible. mdpi.comrsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations explore the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov These techniques are essential for understanding how a molecule's shape and flexibility influence its function. scispace.com

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds and the energy associated with each. numberanalytics.comic.ac.uk For a flexible molecule like this compound, numerous conformations are possible.

The goal of this analysis is to identify the most stable, low-energy conformations, as these are the ones that are most likely to be present under experimental conditions. ic.ac.uk This is accomplished by mapping the molecule's potential energy surface, often referred to as its conformational energy landscape. numberanalytics.comchemrxiv.org The landscape reveals the stable conformers as local or global energy minima and the energy barriers that separate them. numberanalytics.comnih.gov Understanding the accessible conformations of this compound is a prerequisite for studying its interactions with biological targets, as the binding-active conformation is often one of its low-energy states.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein or enzyme (target). taylorandfrancis.comnih.gov This method is fundamental in drug discovery for screening large libraries of compounds and for understanding potential mechanisms of action. taylorandfrancis.com

In the case of this compound, where specific biological targets may not be known, docking can be performed against a panel of hypothetical targets. These could be enzymes or receptors implicated in pathways where related natural products are active. The process involves:

Pose Prediction : A search algorithm generates numerous possible binding poses of this compound within the active site of the hypothetical target. nih.gov

Scoring : A scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.gov

The results can provide hypotheses about which proteins this compound might interact with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), guiding future experimental validation. frontiersin.orgmdpi.com

Table 2: Example of a Hypothetical Molecular Docking Result for this compound

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme A | -8.5 | Tyr-84, Phe-210 | π-π Stacking |

| Ser-122 | Hydrogen Bond | ||

| Receptor B | -7.2 | Leu-45, Val-103 | Hydrophobic |

| Enzyme C | -6.1 | Asp-98 | Hydrogen Bond |

Note: This table is a fictional representation of typical data obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. mdpi.com

A QSAR study for this compound would require a dataset of structurally similar analogs with experimentally measured biological activity (e.g., IC₅₀ values). researchgate.net The process involves:

Descriptor Calculation : For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) is calculated. jocpr.com

Model Development : Statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. wikipedia.org

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. jocpr.com

Once validated, the QSAR model could be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the lead optimization process. mdpi.comjocpr.com

Predictive Models for Biological Activity based on Chemical Structure

Predictive models for biological activity are crucial tools in modern drug discovery and natural product research, allowing scientists to forecast the therapeutic potential of molecules based on their chemical structures. nih.govnih.gov These models often employ quantitative structure-activity relationship (QSAR) principles to correlate structural or physicochemical properties with biological effects. nih.gov For a compound like this compound, such models could potentially predict its interactions with biological targets, offering insights into its possible pharmacological applications.

Despite the established methodologies for creating these predictive models, there is no specific, publicly accessible research that details the development or application of such models for this compound. While general frameworks for predicting the bioactivity of natural compounds exist, their direct application to this compound has not been documented in the reviewed literature. researchgate.netbiorxiv.org

Machine Learning Applications in this compound Research

Machine learning (ML) has emerged as a powerful tool in chemical and pharmaceutical sciences, capable of analyzing large datasets to uncover complex patterns and make predictions. taylorfrancis.comnih.gov In the context of a natural product like this compound, ML algorithms could be trained on datasets of similar compounds to predict its bioactivity, toxicity, or other relevant properties. biorxiv.org These approaches can accelerate the research process by prioritizing compounds for further experimental validation. researchgate.net

However, a comprehensive search reveals a lack of studies where machine learning techniques have been specifically applied to this compound. The successful application of ML in chemistry is highly dependent on the availability of large and relevant datasets. nih.gov It is possible that the limited amount of specific biological activity data for this compound and its close analogs has precluded the development of dedicated ML models. While general applications of machine learning in chemistry are abundant, research focusing on this particular sesquiterpene ketone is absent from the current body of scientific literature. thieme-connect.comresearchgate.net

Future Research Directions and Potential Academic Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.